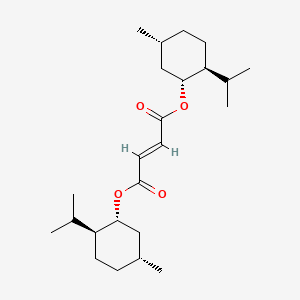

(-)-Dimenthyl fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18-,19+,20+,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJZKHLYRXPLLS-NGHDTEGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-Dimenthyl fumarate mechanism of action in neuroinflammation

An In-depth Technical Guide on the Mechanism of Action of Dimethyl Fumarate (B1241708) in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl fumarate (DMF) is an oral therapeutic approved for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] Its efficacy in neuroinflammatory conditions stems from a multifactorial mechanism of action that is not yet fully elucidated but is known to encompass cytoprotective, anti-inflammatory, and immunomodulatory effects.[2][3] The core mechanisms involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, direct inhibition of the pro-inflammatory Nuclear Factor-κB (NF-κB) signaling cascade, and activation of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[2][4] Furthermore, DMF alters the composition of the peripheral immune system, notably by inducing apoptosis in activated T cells and shifting the balance from pro-inflammatory to anti-inflammatory immune cell subsets.[5][6][7] This guide provides a detailed examination of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

DMF and its primary active metabolite, monomethyl fumarate (MMF), exert their pleiotropic effects through several key signaling pathways.[2]

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of DMF is the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[4][8]

-

Molecular Interaction: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] DMF, being an electrophilic α,β-unsaturated compound, reacts with nucleophilic cysteine residues on Keap1.[8][9][10] This covalent modification, known as succination, alters the conformation of Keap1, leading to the dissociation and stabilization of Nrf2.[3]

-

Nuclear Translocation and Gene Expression: Once released from Keap1, Nrf2 translocates to the nucleus.[8][9] In the nucleus, it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[9] This initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[4][9][11]

-

Neuroprotective Effect: This upregulation of the antioxidant system helps protect neurons and other CNS cells from oxidative stress, a key contributor to neuronal degeneration in diseases like MS.[3][12] DMF has been shown to be neuroprotective in various preclinical models, preserving myelin and axons.[3]

Caption: DMF activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 nuclear translocation.

Inhibition of the NF-κB Signaling Pathway

DMF exerts potent anti-inflammatory effects by directly inhibiting the NF-κB pathway, which is a central regulator of inflammation.[1]

-

Direct Covalent Modification of p65: Unlike many inhibitors that target upstream kinases, DMF acts directly on the p65/RelA subunit of the NF-κB complex.[1] As an electrophile, DMF forms a covalent bond with cysteine 38 (Cys38) on the p65 protein.[1][13]

-

Inhibition of Nuclear Translocation: This modification of p65 prevents its translocation from the cytoplasm into the nucleus following stimulation by pro-inflammatory signals like TNF-α.[1][13][14] By blocking its nuclear entry, DMF attenuates the ability of p65 to bind to DNA and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][15]

-

Upstream Independence: This mechanism is independent of the upstream IκB kinase (IKK) complex and does not prevent the phosphorylation or degradation of the inhibitory protein IκBα.[1][14]

Caption: DMF inhibits the NF-κB pathway by directly modifying p65, preventing its nuclear translocation.

Activation of HCAR2

DMF's metabolite, MMF, is a potent agonist of the G-protein coupled receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2), which is expressed on various immune cells, including microglia.[16][17][18]

-

Microglia Modulation: In the CNS, activation of HCAR2 on microglia switches their phenotype from a pro-inflammatory (classical) to an anti-inflammatory, neuroprotective state.[18][19]

-

Downstream Signaling: HCAR2 activation triggers a downstream pathway involving the AMPK-Sirt1 axis.[17][18] This leads to the deacetylation and subsequent inhibition of the NF-κB p65 subunit, reducing the secretion of pro-inflammatory molecules.[4][18] This mechanism represents an Nrf2-independent anti-inflammatory action of DMF/MMF.[16][17]

Effects on Immune Cell Populations

DMF treatment significantly alters the profile of circulating immune cells, contributing to its therapeutic effect in MS.[2][20]

-

Induction of Apoptosis: DMF induces apoptosis, particularly in activated T cells.[5] This is achieved in part through the depletion of intracellular glutathione, which increases levels of mitochondrial reactive oxygen species (ROS), leading to mitochondrial stress and apoptosis.[21][22] This effect preferentially targets memory T cells over naive T cells.[6][21]

-

Shift in T Helper Cell Balance: Treatment with DMF leads to a reduction in pro-inflammatory T helper (Th) subsets, such as Th1 and Th17 cells, and a relative increase in anti-inflammatory Th2 cells.[6][7][23]

-

Reduction in Memory Cells: DMF treatment results in a pronounced reduction of both CD4+ and CD8+ memory T cells, while the proportion of naive T cells increases.[6][23] A decrease in memory B cells is also observed.[7] This shift toward a more naive immune repertoire is thought to contribute to the reduction of disease activity.[24]

Quantitative Data Summary

The following tables summarize key quantitative findings on the effects of Dimethyl Fumarate from various in vitro and in vivo studies.

Table 1: Effect of DMF on NF-κB Signaling and Cytokine Expression

| Cell Type | Stimulus | DMF Concentration | Effect | Reference |

| Human T cells | - | 20 µM | Inhibited NF-κB binding to DNA | [14] |

| Human Dermal Fibroblasts | - | 100 µM | Inhibited nuclear accumulation of NF-κB p50 | [14] |

| Rat Microglia | LPS | 10 µM | 66.6% inhibition of IL-1β mRNA | [25][26] |

| Rat Microglia | LPS | 10 µM | 30.5% inhibition of TNF-α mRNA | [25][26] |

| Rat Microglia | LPS | 10 µM | 81.8% inhibition of IL-6 mRNA | [25][26] |

| Rat Astrocytes | LPS | 10 µM | 67.5% inhibition of IL-1β mRNA | [25][26] |

Table 2: Effect of DMF on Immune Cell Populations in MS Patients

| Immune Cell Subset | Change after DMF Treatment | % Change (Approx.) | Reference |

| CD4+ Memory T Cells | Decrease | 31.1% | [6] |

| CD8+ Memory T Cells | Decrease | 29.9% | [6] |

| Naive CD4+ T Cells | Increase | 19.3% | [6] |

| Naive CD8+ T Cells | Increase | 18.3% | [6] |

| Th1 Cells | Decrease | Significant | [6][23] |

| Th2 Cells | Increase | Significant | [6][23] |

| Memory B Cells | Decrease | Significant | [7] |

Detailed Experimental Protocols

Protocol: Nrf2 Nuclear Translocation via Western Blot

This protocol is used to determine if DMF induces the translocation of Nrf2 from the cytoplasm to the nucleus.[27]

-

Cell Culture and Treatment: Plate cells (e.g., human astrocytes or HREC) and allow them to adhere. Treat cells with various concentrations of DMF (e.g., 10 µM) or vehicle control for a specified time (e.g., 6 hours).[8]

-

Cell Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractionation, probe separate blots with antibodies for a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin or GAPDH).

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates translocation.[27]

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl fumarate: Regulatory effects on the immune system in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 5. Dimethylfumarate is a potent inducer of apoptosis in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl fumarate treatment alters circulating T helper cell subsets in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nutritional or pharmacological act ... | Article | H1 Connect [archive.connect.h1.co]

- 17. Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Dimethyl fumarate treatment restrains the antioxidative capacity of T cells to control autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dimethyl Fumarate Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dimethyl fumarate treatment shifts the immune environment toward an anti-inflammatory cell profile while maintaining protective humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. d-nb.info [d-nb.info]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

The Immunomodulatory Landscape of Dimethyl Fumarate: A Deep Dive into T-Cell Subset Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl fumarate (B1241708) (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis, exerts profound immunomodulatory effects that extend beyond its initial characterization as a neuroprotective agent. A significant body of evidence now points to its multifaceted influence on the adaptive immune system, particularly on the balance and function of T-cell subsets. This technical guide synthesizes the current understanding of DMF's mechanisms of action on T-lymphocytes, detailing its impact on their proliferation, survival, and differentiation. We present a comprehensive overview of the key signaling pathways involved, including the Nrf2 and HCA2 pathways, and provide detailed experimental protocols for assays commonly used to assess these immunomodulatory effects. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and core concepts are visualized through detailed diagrams to facilitate a deeper understanding of DMF's complex interplay with T-cell biology.

Introduction: Dimethyl Fumarate as a Modulator of T-Cell Immunity

Dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF), have emerged as significant players in the modulation of autoimmune responses.[1] Initially recognized for its potential neuroprotective properties through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, the therapeutic efficacy of DMF is now understood to also involve potent anti-inflammatory and immunomodulatory activities.[2][3] A primary target of this immunomodulation is the T-lymphocyte, a critical orchestrator of adaptive immunity. DMF has been shown to influence the delicate balance between pro-inflammatory and anti-inflammatory T-cell subsets, thereby mitigating the autoimmune processes that drive diseases like multiple sclerosis.[2] This document provides an in-depth exploration of the molecular and cellular mechanisms by which DMF impacts T-cell subsets, offering a valuable resource for researchers and drug development professionals in the field of immunology and autoimmune disease.

The Impact of Dimethyl Fumarate on T-Cell Subsets: A Quantitative Overview

DMF treatment leads to significant alterations in the composition and function of circulating T-lymphocyte populations. These changes are characterized by a general shift from a pro-inflammatory to a more anti-inflammatory and naive phenotype.[4]

Effects on T-Cell Populations and Proliferation

DMF treatment is associated with a reduction in absolute lymphocyte counts, with a more pronounced effect on T-cells, particularly CD8+ T-cells, compared to B-cells and NK cells.[4][5] This reduction is, in part, due to the induction of T-cell apoptosis.[5][6] Furthermore, DMF has been shown to inhibit the proliferation of T-cells in vitro.[7]

Table 1: Effect of Dimethyl Fumarate on T-Cell Populations

| Parameter | Observation | References |

| Absolute Lymphocyte Count | Mean reduction of ~30% from baseline, stabilizing after the first year of treatment. | [4] |

| T-Cell Subsets | CD8+ T-cells are more profoundly reduced than CD4+ T-cells. | [4][5] |

| Memory vs. Naive T-Cells | Proportions of effector memory and central memory T-cells are reduced, while naive T-cells are increased. | [7][8] |

| T-Cell Apoptosis | DMF induces dose-dependent apoptosis in CD4+ and CD8+ T-cells in vitro. | [5] |

| T-Cell Proliferation | DMF inhibits the proliferation of activated T-cells in vitro. | [7] |

Modulation of T-Helper Cell Differentiation

One of the most significant immunomodulatory effects of DMF is its ability to skew the differentiation of T-helper (Th) cells away from pro-inflammatory lineages (Th1 and Th17) and towards an anti-inflammatory Th2 phenotype.[4][7]

Table 2: Modulation of T-Helper Cell Subsets by Dimethyl Fumarate

| T-Helper Subset | Effect of DMF Treatment | Key Cytokines Affected | References |

| Th1 Cells | Significant decrease in proportion. | Reduced IFN-γ production. | [7][9][10] |

| Th17 Cells | Significant decrease in proportion, particularly Th1-like Th17 cells. | Reduced IL-17 production. | [7][10][11] |

| Th2 Cells | Significant increase in proportion. | Increased IL-4 production. | [4][7][9] |

| Regulatory T-Cells (Tregs) | Proportions may increase or remain stable, but their function is enhanced. | Increased IL-10 and Foxp3 expression. | [9][12][13] |

Key Signaling Pathways in DMF-Mediated T-Cell Modulation

The immunomodulatory effects of DMF on T-cells are orchestrated through several key signaling pathways. While the Nrf2 pathway was initially thought to be the primary mediator, recent evidence suggests a more complex picture involving other crucial players like the HCA2 receptor and direct metabolic effects.

The Nrf2 Pathway: An Antioxidant Response with Immunomodulatory Consequences

DMF is known to activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[2] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Keap1. DMF modifies Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.[2] While some studies suggest that Nrf2 activation contributes to the anti-inflammatory effects of DMF, other research indicates that the immunomodulatory effects of DMF on T-cells can occur independently of Nrf2.[3][6][14] In the context of T-cells, DMF-induced Nrf2 activation has been linked to the enhanced differentiation of regulatory T-cells.[12]

Caption: The Nrf2 signaling pathway activated by Dimethyl Fumarate.

HCA2 Receptor Activation: A Direct Link to Immune Cell Modulation

The primary metabolite of DMF, monomethyl fumarate (MMF), is a potent agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[15][16] HCA2 is a G-protein coupled receptor expressed on various immune cells, including dendritic cells and neutrophils, but notably not directly on T-cells.[15] The activation of HCA2 on antigen-presenting cells (APCs) like dendritic cells is thought to indirectly influence T-cell differentiation by modulating the cytokine milieu.[15][16] HCA2 activation can lead to a reduction in pro-inflammatory cytokine production by APCs, thereby favoring the development of anti-inflammatory T-cell responses.[16] The therapeutic effects of DMF in animal models of MS have been shown to be dependent on HCA2.[17]

Caption: Indirect T-cell modulation via HCA2 activation on APCs.

Metabolic Reprogramming and Oxidative Stress

Recent studies have highlighted that DMF directly impacts T-cell metabolism. It has been shown to decrease intracellular levels of glutathione, a key antioxidant, leading to an increase in mitochondrial reactive oxygen species (ROS).[6] This increase in oxidative stress can impair mitochondrial function and ultimately lead to T-cell apoptosis, particularly in activated memory T-cells which have a higher metabolic capacity.[6][18] This metabolic vulnerability of memory T-cells may explain their selective reduction in patients treated with DMF.[18]

Caption: Metabolic impact of Dimethyl Fumarate on T-cells.

Experimental Protocols for Assessing DMF's Immunomodulatory Effects

To facilitate further research into the immunomodulatory properties of DMF, this section provides detailed methodologies for key in vitro and ex vivo experiments.

T-Cell Isolation and Culture

Objective: To obtain a pure population of T-cells from peripheral blood for subsequent functional assays.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: CD4+ or CD8+ T-cells are then purified from the PBMC fraction using magnetic-activated cell sorting (MACS) with specific antibody-coated magnetic beads (e.g., CD4 MicroBeads, Miltenyi Biotec).

-

Cell Culture: Purified T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. For stimulation, plates are coated with anti-CD3 and anti-CD28 antibodies.

Caption: Workflow for T-cell isolation from peripheral blood.

Flow Cytometry for T-Cell Phenotyping and Cytokine Production

Objective: To quantify different T-cell subsets and their intracellular cytokine production following stimulation in the presence or absence of DMF.

Methodology:

-

Cell Stimulation: T-cells are stimulated for 4-6 hours with a cell stimulation cocktail (e.g., containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8, CXCR3 for Th1, CCR6 for Th17, CCR3 for Th2).

-

Intracellular Staining: Following fixation and permeabilization, cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-17, IL-4).

-

Data Acquisition and Analysis: Samples are acquired on a flow cytometer and the data is analyzed using appropriate software to determine the percentage of different T-cell populations and cytokine-producing cells.

Table 3: Common Flow Cytometry Markers for T-Helper Subset Identification

| T-Helper Subset | Key Surface Markers | Key Cytokines |

| Th1 | CD4, CXCR3 | IFN-γ |

| Th2 | CD4, CCR3 | IL-4 |

| Th17 | CD4, CCR6 | IL-17 |

| Treg | CD4, CD25, Foxp3 (intracellular) | IL-10, TGF-β |

T-Cell Proliferation Assay

Objective: To measure the effect of DMF on T-cell proliferation in response to stimulation.

Methodology:

-

Cell Labeling: T-cells are labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture and Stimulation: Labeled T-cells are cultured and stimulated with anti-CD3/anti-CD28 antibodies in the presence of varying concentrations of DMF.

-

Flow Cytometry Analysis: After a defined culture period (e.g., 72-96 hours), the dilution of the CFSE dye, which is halved with each cell division, is measured by flow cytometry to quantify the extent of proliferation.

Conclusion and Future Directions

Dimethyl fumarate exerts a complex and multifaceted immunomodulatory effect on T-cell subsets, contributing significantly to its therapeutic efficacy in autoimmune diseases. The key mechanisms involve a shift from pro-inflammatory Th1 and Th17 responses towards an anti-inflammatory Th2 phenotype, the induction of T-cell apoptosis, and the inhibition of T-cell proliferation. These effects are mediated through a combination of signaling pathways, including Nrf2 and HCA2 activation, as well as direct metabolic reprogramming of T-cells.

Future research should aim to further dissect the relative contributions of these pathways to the overall immunomodulatory profile of DMF. A deeper understanding of the molecular mechanisms underlying the selective effects of DMF on different T-cell subsets could pave the way for the development of more targeted and effective therapies for autoimmune disorders. Moreover, the identification of reliable biomarkers to predict patient response to DMF based on their baseline T-cell profiles remains a critical area for investigation. This in-depth technical guide provides a solid foundation for these future endeavors, offering both a comprehensive overview of the current knowledge and practical methodologies for further exploration.

References

- 1. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]

- 2. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. Dimethyl fumarate treatment shifts the immune environment toward an anti-inflammatory cell profile while maintaining protective humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl fumarate treatment restrains the antioxidative capacity of T cells to control autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl fumarate treatment alters circulating T helper cell subsets in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. Dimethyl Fumarate Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimal response to dimethyl fumarate is mediated by a reduction of Th1-like Th17 cells after 3 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl fumarate alleviates allergic asthma by strengthening the Nrf2 signaling pathway in regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl fumarate modulates the Treg-Th17 cell axis in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]

- 15. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dimethyl fumarate downregulates the immune response through the HCA2/GPR109A pathway: Implications for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

Technical Guide: Synthesis and Chemical Characterization of Dimethyl Fumarate for Research

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and chemical characterization of dimethyl fumarate (B1241708), a molecule of significant interest in therapeutic research. While the topic of this guide was initially framed around "(-)-Dimenthyl fumarate," it is a critical scientific point that dimethyl fumarate is an achiral molecule. Due to the planar nature of its double bond and the absence of any stereocenters, it does not exist as enantiomers and therefore cannot be designated as levorotatory (-) or dextrorotatory (+). This guide will proceed to detail the synthesis and characterization of dimethyl fumarate in its singular, achiral form. The methodologies provided are based on established literature and are intended to offer a thorough resource for researchers.

Synthesis of Dimethyl Fumarate

The synthesis of dimethyl fumarate can be achieved through several established methods. The two most common laboratory-scale procedures are the Fischer esterification of fumaric acid and the isomerization of dimethyl maleate (B1232345).

Fischer Esterification of Fumaric Acid

This method involves the acid-catalyzed esterification of fumaric acid with methanol (B129727).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend fumaric acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. The excess methanol can be removed under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield pure dimethyl fumarate as a white crystalline solid.[1]

Isomerization of Dimethyl Maleate

This method involves the conversion of the cis-isomer, dimethyl maleate, to the more thermodynamically stable trans-isomer, dimethyl fumarate.

Experimental Protocol:

-

Reaction Setup: Dissolve dimethyl maleate in a suitable solvent, such as dichloromethane.

-

Isomerization Agent: Add a catalytic amount of an isomerization agent. A common method involves the use of a catalytic amount of bromine, which is added to the solution and exposed to light, or a Lewis acid.

-

Reaction: Stir the reaction at room temperature. The progress of the isomerization can be monitored by proton NMR (¹H NMR) spectroscopy or gas chromatography (GC).

-

Work-up and Purification: Once the isomerization is complete, the solvent is removed under reduced pressure. The resulting dimethyl fumarate can be purified by recrystallization.

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of dimethyl fumarate.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity and purity of the synthesized dimethyl fumarate.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.13 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 102-105 °C |

| Boiling Point | 192-193 °C |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of dimethyl fumarate is simple and characteristic. It shows two singlets.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 6.85 (s, 2H, -CH=CH-) | δ 165.5 (C=O) |

| δ 3.80 (s, 6H, 2 x -OCH₃) | δ 134.0 (-CH=CH-) |

| δ 52.0 (-OCH₃) |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Observed m/z |

| Electron Impact (EI-MS) | 144.04 (M⁺), 113.03 ([M-OCH₃]⁺), 85.03 ([M-COOCH₃]⁺) |

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1720 (strong) |

| C=C (alkene) | ~1645 (medium) |

| C-O (ester) | ~1200-1300 (strong) |

| =C-H | ~3000 (medium) |

Characterization Workflow Diagram

Caption: Workflow for the chemical characterization of synthesized dimethyl fumarate.

Biological Activity and Signaling Pathway

Dimethyl fumarate is a prodrug that is rapidly metabolized in the body to its active metabolite, monomethyl fumarate (MMF).[2] MMF is known to exert its therapeutic effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5]

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and anti-inflammatory proteins.[5]

Signaling Pathway Diagram

Caption: The Nrf2 signaling pathway activated by monomethyl fumarate.

Disclaimer: This document is intended for informational and research purposes only. All experimental procedures should be conducted in a suitably equipped laboratory, following all appropriate safety precautions.

References

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacokinetics and Biodistribution of Dimethyl Fumarate In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (B1241708) (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly and extensively metabolized by esterases in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF). Consequently, intact DMF is not quantifiable in plasma, making the pharmacokinetics and biodistribution of MMF the central focus of in vivo studies. This technical guide provides a comprehensive overview of the current understanding of DMF's in vivo behavior, with a focus on preclinical data essential for drug development and research.

Pharmacokinetics of Monomethyl Fumarate (MMF)

The pharmacokinetic profile of MMF has been characterized in various species, including humans, rats, and mice. Following oral administration of DMF, MMF is readily absorbed, reaching peak plasma concentrations (Cmax) within a few hours. The area under the plasma concentration-time curve (AUC) of MMF is generally proportional to the administered dose of DMF.

Quantitative Pharmacokinetic Parameters of MMF in Plasma

The following tables summarize key pharmacokinetic parameters of MMF in different species following oral administration of DMF. These values are compiled from various preclinical and clinical studies and are presented as approximate ranges to reflect inter-study variability.

Table 1: Pharmacokinetic Parameters of MMF in Rats after a Single Oral Dose of DMF

| Dose of DMF (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 10 - 50 | 1000 - 5000 | 1.0 - 2.5 | 2000 - 10000 |

Table 2: Pharmacokinetic Parameters of MMF in Mice after a Single Oral Dose of DMF

| Dose of DMF (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 30 - 100 | 1500 - 6000 | 0.5 - 2.0 | 3000 - 12000 |

Table 3: Pharmacokinetic Parameters of MMF in Humans after a Single Oral Dose of Delayed-Release DMF (Tecfidera®)

| Dose of DMF (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 240 | 1430 | 2.0 - 2.5 | 2410 |

Biodistribution of Monomethyl Fumarate (MMF)

Understanding the tissue distribution of MMF is crucial for elucidating its therapeutic effects and potential off-target activities. Studies in rodents have shown that MMF distributes to various tissues, including the brain, kidney, and liver.[1] The ability of MMF to cross the blood-brain barrier is of particular interest for its application in neurological diseases like multiple sclerosis.

Quantitative Tissue Distribution of MMF in Rodents

The following table presents the reported concentrations or relative distribution of MMF in key tissues following oral administration of DMF in preclinical models. It is important to note that biodistribution can be influenced by the formulation of DMF, such as encapsulation in nanoparticles.[1][2]

Table 4: Biodistribution of MMF in Rodent Tissues after Oral DMF Administration

| Tissue | Species | Dose of DMF (mg/kg) | Time Point (h) | MMF Concentration/Distribution |

| Brain | Mouse | Not Specified | Not Specified | Penetration observed, enhanced with nanoformulations[2] |

| Kidney | Mouse | Not Specified | Not Specified | Preferential partitioning observed[1] |

| Liver | Mouse | Not Specified | Not Specified | Accumulation observed, particularly with nanoparticle formulations[1] |

| Spleen | Mouse | Not Specified | Not Specified | Accumulation observed, particularly with nanoparticle formulations[1] |

Metabolism and Excretion

DMF is completely metabolized in the body, and no unchanged DMF is excreted. The primary metabolic pathway involves the hydrolysis of DMF to MMF by esterases. MMF is further metabolized through the tricarboxylic acid (TCA) cycle, a fundamental energy-producing pathway in cells.[3] The final metabolites are carbon dioxide (CO2) and water. A significant portion of the administered DMF dose, approximately 60%, is eliminated as CO2 in the exhaled air.[3] Minor amounts of metabolites are excreted in the urine and feces. This extensive metabolism via endogenous pathways minimizes the potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic and biodistribution studies. The following sections outline typical experimental protocols used in the in vivo evaluation of DMF.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in rodents.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Drug Formulation and Administration: DMF is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a corn oil-based solution for oral administration. The formulation is administered via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of MMF are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vivo Biodistribution Study Protocol

This protocol outlines a typical biodistribution study to determine MMF concentrations in various tissues.

-

Animal Model and Dosing: Similar to the pharmacokinetic study, rodents are administered a single oral dose of DMF.

-

Tissue Collection: At selected time points post-dosing, animals are euthanized, and target tissues (e.g., brain, kidneys, liver, spleen, heart, lungs) are rapidly excised, weighed, and rinsed with cold saline.

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

Sample Preparation: An aliquot of the tissue homogenate undergoes protein precipitation or solid-phase extraction to isolate MMF.

-

Bioanalytical Method: MMF concentrations in the tissue homogenates are determined using a validated LC-MS/MS method.

-

Data Analysis: Tissue concentrations are typically expressed as nanograms of MMF per gram of tissue (ng/g).

Signaling Pathways and Experimental Workflows

The therapeutic effects of DMF are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The following diagrams, generated using the DOT language, illustrate this key signaling pathway and typical experimental workflows.

References

- 1. Nanoformulations for dimethyl fumarate: Physicochemical characterization and in vitro/in vivo behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. bpasjournals.com [bpasjournals.com]

- 5. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(-)-Dimethyl Fumarate: A Multi-Modal Therapeutic Candidate for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethyl fumarate (B1241708) (DMF), an ester of fumaric acid, is an orally administered immunomodulatory drug currently approved for the treatment of relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][2][3][4] Emerging preclinical and clinical evidence suggests that its potent anti-inflammatory, antioxidant, and neuroprotective properties may hold significant therapeutic potential for a broader range of neurodegenerative diseases (NDs), including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][5]

DMF is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into its active metabolite, monomethyl fumarate (MMF).[2][6][7][8] Both DMF and MMF are believed to exert their therapeutic effects through a multi-faceted mechanism of action, primarily centered on the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][9][10] This guide provides a comprehensive overview of the core mechanisms, preclinical efficacy, and experimental methodologies related to the investigation of DMF as a potential therapy for neurodegenerative disorders.

Core Mechanism of Action

The therapeutic effects of Dimethyl Fumarate are not attributed to a single mode of action but rather to its ability to modulate several key cellular pathways implicated in the pathogenesis of neurodegenerative diseases.

Activation of the Nrf2 Antioxidant Pathway

The primary and most well-established mechanism of DMF is the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[1][11]

-

Keap1 Succination: MMF, the active metabolite of DMF, is an electrophile that reacts with cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1).[1] Keap1 is a substrate adaptor protein that targets Nrf2 for ubiquitination and subsequent proteasomal degradation under basal conditions.

-

Nrf2 Stabilization and Nuclear Translocation: The covalent modification (succination) of Keap1 by MMF induces a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[12]

-

ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[13] This leads to the upregulation of numerous antioxidant and detoxification enzymes, including:

By bolstering this endogenous antioxidant system, DMF helps to mitigate the oxidative stress and reactive oxygen species (ROS) production that are key contributors to neuronal damage in neurodegenerative diseases.[9][15]

Inhibition of the NF-κB Pro-Inflammatory Pathway

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. DMF exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB pathway.[1][2][14]

-

Reduced Pro-inflammatory Cytokines: Activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[14]

-

Mechanism of Inhibition: DMF treatment has been shown to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16] This blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[16] This action helps to reduce microglial activation and the subsequent inflammatory cascade that contributes to neurotoxicity.[14]

Additional Neuroprotective Mechanisms

Beyond the Nrf2 and NF-κB pathways, DMF's therapeutic potential is enhanced by its influence on other cellular processes:

-

HCAR2 Agonism: MMF is an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor expressed on immune cells, including microglia.[2][3] Activation of HCAR2 contributes to the anti-inflammatory effects of the drug, independent of Nrf2 activation.[3]

-

Mitochondrial Function: Mitochondrial dysfunction is a central element in neurodegeneration. DMF has been shown to improve mitochondrial health by increasing mitochondrial biogenesis, preserving mitochondrial membrane potential, and rescuing the activity of mitochondrial respiratory chain complexes.[1][17][18][19]

-

Inhibition of Ferroptosis: DMF can inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[14] It achieves this by upregulating the expression of FTH1 (Ferritin Heavy Chain 1) and GPX4, key negative regulators of ferroptosis, via the Nrf2 pathway.[14]

-

Modulation of Immune Cells: In MS, DMF has been shown to reduce circulating T-cells, particularly pro-inflammatory T-helper (Th1 and Th17) cells, and shift the immune profile towards a more anti-inflammatory Th2 phenotype.[4][17]

Visualizing the Core Mechanisms of Dimethyl Fumarate

The following diagrams illustrate the key molecular pathways and logical relationships underlying the therapeutic action of DMF.

Caption: DMF Metabolism and Core Signaling Pathways.

Caption: Logical Relationship of DMF's Therapeutic Effects.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating DMF in models of neurodegenerative diseases and relevant clinical trials.

Table 1: Preclinical Efficacy of DMF in Alzheimer's Disease (AD) Models

| Model Type | Animal | DMF Dosage | Key Quantitative Findings | Reference |

| Streptozotocin (STZ)-induced sporadic AD | Rat | 0.4% in chow (~44 mg/kg/day) | Improved spatial memory in Morris water maze test; Attenuated neurodegeneration in hippocampus and basal forebrain. | [10][20] |

| Aβ stimulation | SH-SY5Y cells | 10 µM | Preserved cellular viability; Reduced Tau hyper-phosphorylation; Suppressed NF-κB pro-inflammatory effects. | [9][13] |

| AD model mice (APP/PS1) | Mouse | Not specified | Reduced Aβ-induced memory impairment and hippocampal atrophy; Inhibited lipid peroxidation, apoptosis, and inflammation. | [15] |

| Chronic cerebral hypoperfusion | Rat | 100 mg/kg/day | Significantly improved cognitive deficits; Decreased IL-1β, TNF-α, IL-6; Reduced MDA; Increased GSH and SOD levels. | [14] |

Table 2: Preclinical Efficacy of DMF in Parkinson's Disease (PD) Models

| Model Type | Animal | DMF Dosage | Key Quantitative Findings | Reference |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Mouse | 10, 50, 100 mg/kg | Dose-dependently protected against loss of dopaminergic (TH+) neurons; Improved motor function (rotarod, bradykinesia). | [10][17] |

| 6-hydroxydopamine (6-OHDA) lesion | Rat | 50 mg/kg | Attenuated loss of dopaminergic neurons and dopamine (B1211576) levels; Mitigated astrogliosis and microgliosis. | [20] |

| α-synuclein overexpression | Mouse | 100 mg/kg/day | Reduced α-synuclein-mediated toxicity in dopaminergic neurons; Increased intracellular levels of NQO1. | [20] |

Table 3: Preclinical Efficacy of DMF in Other Neurodegenerative Disease Models

| Disease Model | Animal | DMF Dosage | Key Quantitative Findings | Reference |

| Huntington's Disease (R6/2 and YAC128 models) | Mouse | Not specified | Showed efficacy in preclinical models of HD. | [12] |

| Friedreich's Ataxia (FXNKD model) | Mouse | 110 mg/kg (MED) | Rescued brain mitochondrial Complex 2, 4, and aconitase activity; Rescued frataxin expression in brain and muscle. | [19] |

| Amyotrophic Lateral Sclerosis (ALS) | Human (Clinical Trial) | Not specified | Trial showed safety but a lack of efficacy in improving primary outcome measures. | [20] |

Table 4: Key Clinical Trial Data for DMF in Multiple Sclerosis (Relevant to Neuroprotection)

| Trial Name | Patient Population | DMF Dosage | Key Quantitative Findings on Brain Atrophy | Reference |

| DEFINE | Relapsing-Remitting MS (n=1234) | 240 mg BID | 21% reduction in the 2-year change in brain atrophy vs. placebo (p=0.0449). | [12][17] |

| CONFIRM | Relapsing-Remitting MS (n=1417) | 240 mg BID | 30% median decrease in brain atrophy vs. placebo (p=0.0645, not statistically significant). | [12][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines common protocols used to assess the efficacy and mechanism of DMF.

In Vitro Neuroprotection and Viability Assay (MTT Assay)

This protocol assesses the ability of DMF to protect neuronal cells from a toxic insult (e.g., oxidative stress induced by H₂O₂ or glutamate).

-

Cell Culture: Plate human neuroblastoma SH-SY5Y cells or primary cortical neurons in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.[21]

-

Pre-treatment: Treat cells with various concentrations of DMF (e.g., 1-20 µM) or vehicle control for 24 hours.[17][22]

-

Toxic Insult: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM glutamate) for a specified period (e.g., 24 hours).[21][22]

-

MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blotting for Protein Expression Analysis

This technique is used to quantify changes in the levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, p65 NF-κB).

-

Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. For nuclear/cytoplasmic fractionation, specialized kits are used.[16][22]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 4-20% Tris-glycine polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[15]

-

Quantification: Densitometry analysis is performed using software like ImageJ, normalizing the protein of interest to a loading control (e.g., β-actin).[11]

Measurement of Oxidative Stress Markers

These assays quantify the extent of oxidative damage and the capacity of the antioxidant response.

-

Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation. Homogenize tissue in a solution like 1.15% KCl.[23] The homogenate is then reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting MDA-TBA adduct is measured spectrophotometrically at ~532 nm.

-

Glutathione (GSH) Levels: GSH is a key intracellular antioxidant. Tissue or cell lysates are deproteinized. Total GSH is measured using a recycling assay with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase, where the rate of color change is measured at 412 nm.[14][22]

-

Superoxide Dismutase (SOD) Activity: SOD activity can be measured using commercial kits that are often based on the inhibition of a reaction that produces a colored formazan dye, which is detected spectrophotometrically.[14]

Assessment of Mitochondrial Function

These methods evaluate the impact of DMF on cellular bioenergetics.

-

High-Resolution Respirometry: Isolate mitochondria from brain or heart tissue.[18] Use an Oroboros Oxygraph-2k or similar instrument to measure the oxygen consumption rate (OCR). A Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is applied to assess different states of mitochondrial respiration, including Complex I- and Complex II-linked oxidative phosphorylation (OXPHOS) capacity and the electron transport system (ETS) capacity.[18][24]

-

Mitochondrial Membrane Potential (ΔΨm): Culture cells on glass coverslips. Load cells with a fluorescent dye sensitive to ΔΨm, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1. Use live-cell fluorescence microscopy to image the cells before and after treatment with DMF and/or a mitochondrial toxin. A decrease in fluorescence intensity (for TMRM) indicates depolarization and mitochondrial dysfunction.[25][26]

Caption: Workflow for a Preclinical Animal Study.

Conclusion and Future Directions

Dimethyl fumarate presents a compelling case as a repurposed therapeutic for a range of neurodegenerative diseases. Its multi-modal mechanism of action, targeting the core pathological pillars of oxidative stress and neuroinflammation, distinguishes it from many single-target therapies. The robust preclinical data, particularly in models of Alzheimer's and Parkinson's diseases, demonstrate its potential to not only mitigate symptoms but also to confer genuine neuroprotection.[5][27][28]

While clinical evidence for neuroprotection is still emerging and largely inferred from its performance in multiple sclerosis, the established safety profile of DMF provides a strong foundation for future clinical trials specifically designed for diseases like AD and PD.[5][29] Future research should focus on several key areas:

-

Clinical Validation: Conducting well-designed, long-term clinical trials in AD, PD, and other neurodegenerative patient populations to confirm the preclinical efficacy and establish optimal dosing.

-

Biomarker Development: Identifying reliable biomarkers to track the engagement of the Nrf2 pathway and the anti-inflammatory response in patients, which could help in predicting treatment response.[30]

-

Comparative Efficacy: Further studies are needed to compare the neuroprotective efficacy of DMF versus its primary metabolite, MMF, as MMF may offer a similar therapeutic benefit with a potentially different safety profile.[17]

-

Combination Therapies: Investigating the potential synergistic effects of DMF when used in combination with other disease-modifying therapies.

References

- 1. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 2. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. standardofcare.com [standardofcare.com]

- 5. Drug repurposing of dimethyl fumarate in Parkinson's disease: a promising disease-modifying strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases | MDPI [mdpi.com]

- 10. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl Fumarate as Potential Treatment for Alzheimer’s Disease: Rationale and Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dimethyl Fumarate is a Potential Therapeutic Option for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dimethyl Fumarate Reduces Inflammatory Responses in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. Effect of dimethyl fumarate on mitochondrial metabolism in a pediatric porcine model of asphyxia-induced in-hospital cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dimethyl fumarate dose-dependently increases mitochondrial gene expression and function in muscle and brain of Friedreich's ataxia model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 21. scispace.com [scispace.com]

- 22. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Dimethyl fumarate as a treatment for multiple sclerosis: a role for mitochondria? - UCL Discovery [discovery.ucl.ac.uk]

- 27. [PDF] Drug repurposing of dimethyl fumarate in Parkinson's disease: a promising disease-modifying strategy. | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. europeanreview.org [europeanreview.org]

- 30. Dimethyl fumarate-related immune and transcriptional signature is associated with clinical response in multiple sclerosis-treated patients - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of (-)-Dimethyl Fumarate on Mitochondrial Biogenesis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Dimethyl fumarate (B1241708) (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis and psoriasis, has garnered significant interest for its profound effects on cellular metabolism, particularly its ability to modulate mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the mechanisms of action of DMF on mitochondria, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. The primary mechanism of DMF-induced mitochondrial biogenesis is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 by DMF leads to the increased expression of key transcriptional regulators of mitochondrial biogenesis, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF1), and Mitochondrial Transcription Factor A (TFAM). This cascade of events results in an increase in mitochondrial DNA (mtDNA) content, enhanced expression of mitochondrial proteins, and improved mitochondrial respiratory function. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of DMF and related compounds in the context of mitochondrial function.

Core Signaling Pathway: Nrf2-Dependent Mitochondrial Biogenesis

(-)-Dimethyl fumarate's primary influence on mitochondrial biogenesis is mediated through the activation of the Nrf2 signaling pathway.[1][2][3][4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. DMF, being an electrophilic compound, is understood to react with specific cysteine residues on Keap1.[6] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation.[6]

Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[6] Among these target genes are key regulators of mitochondrial biogenesis. Nrf2 activation directly upregulates the expression of NRF1 and is also linked to the induction of PGC-1α.[1] PGC-1α, a master regulator of mitochondrial biogenesis, then co-activates NRF1, which in turn stimulates the expression of TFAM. TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[7][8][9] This signaling cascade culminates in an increase in mitochondrial mass and enhanced functional capacity. While the Nrf2 pathway is predominant, some effects of DMF on mitochondria may also involve the hydroxycarboxylic acid receptor 2 (HCAR2), although to a lesser extent for biogenesis.[1][10]

Quantitative Data on DMF's Effects

The following tables summarize the quantitative effects of (-)-Dimethyl fumarate on key markers of mitochondrial biogenesis and function from in vitro and in vivo studies.

Table 1: In Vitro Effects of DMF on Mitochondrial Biogenesis and Function in Human Fibroblasts

| Parameter | Treatment | Fold Change vs. Control | Reference |

| mtDNA Copy Number | 3µM DMF (48h) | ~1.2 | [1] |

| 10µM DMF (48h) | ~1.4 | [1] | |

| 30µM DMF (48h) | ~1.6 | [1] | |

| TFAM mRNA Expression | 10µM DMF (48h) | ~1.5 | [1] |

| 30µM DMF (48h) | ~1.8 | [1] | |

| NRF1 mRNA Expression | 10µM DMF (48h) | ~1.3 | [1] |

| 30µM DMF (48h) | ~1.5 | [1] | |

| Basal Oxygen Consumption Rate | 3µM DMF (48h) | ~1.2 | [1][10] |

| 10µM DMF (48h) | ~1.4 | [1][10] | |

| 30µM DMF (48h) | ~1.6 | [1][10] | |

| Maximal Oxygen Consumption Rate | 3µM DMF (48h) | ~1.3 | [1][10] |

| 10µM DMF (48h) | ~1.5 | [1][10] | |

| 30µM DMF (48h) | ~1.7 | [1][10] |

Table 2: In Vivo Effects of DMF on Mitochondrial Biogenesis in Mice

| Tissue | Parameter | Treatment | Fold Change vs. Control | Reference |

| Skeletal Muscle | mtDNA Copy Number | 10mg/kg DMF (2 weeks) | ~1.3 | [1] |

| Cerebellum | mtDNA Copy Number | 10mg/kg DMF (2 weeks) | ~1.2 | [1] |

| Liver | mtDNA Copy Number | 10mg/kg DMF (2 weeks) | ~1.4 | [1] |

| Heart | mtDNA Copy Number | 10mg/kg DMF (2 weeks) | ~1.2 | [1] |

| Brain | Aconitase Activity | 110 mg/kg DMF | Increased | [11] |

| Frataxin Expression | 110 mg/kg DMF | Rescued in FXN-KD model | [11] | |

| Cytochrome Oxidase Expression | 110 mg/kg DMF | Rescued in FXN-KD model | [11] |

Table 3: Effects of DMF in Human Studies (Multiple Sclerosis Patients)

| Parameter | Measurement Time | Fold Change vs. Baseline | Reference |

| mtDNA Copy Number (PBLs) | 3 months post-treatment | ~1.2 | [1] |

| MT-ND1 Expression (PBLs) | 3 months post-treatment | ~1.4 | [1] |

| MT-CYB Expression (PBLs) | 3 months post-treatment | ~1.3 | [1] |

PBLs: Peripheral Blood Lymphocytes

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of DMF on mitochondrial biogenesis and function. These should be optimized for specific cell types and experimental conditions.

In Vitro Treatment with (-)-Dimethyl Fumarate

A typical in vitro experimental workflow to assess the effects of DMF on mitochondrial parameters.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol determines the relative amount of mtDNA to nuclear DNA (nDNA).

-

DNA Extraction: Isolate total DNA from cell or tissue samples using a commercial kit (e.g., DNeasy Blood & Tissue Kit).

-

DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer.

-

qPCR Reaction Setup: Prepare a master mix for each target gene (one mitochondrial, one nuclear). A typical reaction includes:

-

SYBR Green Master Mix

-

Forward and Reverse Primers (for a mitochondrial gene like MT-ND1 and a single-copy nuclear gene like B2M or BECN1)[12]

-

Template DNA (e.g., 10 ng)

-

Nuclease-free water

-

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal profile:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 sec)

-

Annealing/Extension (e.g., 60°C for 60 sec)

-

-

Melt curve analysis to ensure product specificity.

-

-

Data Analysis: Calculate the difference in cycle threshold (Ct) values between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA). The relative mtDNA copy number is then calculated as 2 x 2ΔCt.

Western Blotting for Nrf2 and PGC-1α

This protocol is for detecting changes in the protein levels of key signaling molecules.

-

Protein Extraction: Lyse DMF-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, PGC-1α, and a loading control (e.g., GAPDH, β-actin, or TBP for nuclear fractions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Measurement of Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

This protocol assesses mitochondrial respiration in real-time.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

-

DMF Treatment: Treat the cells with DMF as per the experimental design.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the hydration solution with XF Calibrant and incubate.

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

-

-

Mito Stress Test: Load the injector ports of the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a mitochondrial uncoupler)

-

Port C: Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[10]

-

Data Normalization and Analysis: After the assay, normalize the OCR data to cell number or protein content in each well.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This ratiometric dye assesses mitochondrial health.

-

Cell Preparation: Culture and treat cells with DMF in a suitable format (e.g., 96-well plate or on coverslips).

-

JC-1 Staining:

-

Prepare a working solution of JC-1 (typically 2-10 µg/mL) in pre-warmed cell culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells with a suitable assay buffer or PBS to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel. The ratio of red to green fluorescence indicates the state of mitochondrial polarization.

-

Plate Reader: Measure the fluorescence intensity at both red (~590 nm) and green (~530 nm) emission wavelengths.

-

Concluding Remarks

(-)-Dimethyl fumarate robustly stimulates mitochondrial biogenesis and enhances mitochondrial function, primarily through the Nrf2 signaling pathway. The evidence presented in this guide, including quantitative data from various models and detailed experimental protocols, provides a strong foundation for further research into the therapeutic applications of DMF in mitochondrial medicine. However, it is important to note that the effects of DMF can be context-dependent, with some studies in specific disease models reporting different outcomes on mitochondrial respiration.[12][13] Therefore, a thorough evaluation in relevant experimental systems is crucial. This guide serves as a valuable resource for scientists and researchers aiming to investigate and harness the mitochondrial-modulating properties of DMF for the development of novel therapeutics.

References

- 1. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. A single-tube multiplex qPCR assay for mitochondrial DNA ... [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Unlocking Cellular Defense: A Technical Guide to the Antioxidant and Cytoprotective Properties of (-)-Dimethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent antioxidant and cytoprotective effects of (-)-Dimethyl fumarate (B1241708) (DMF), a molecule of significant interest in therapeutic development. We delve into its core mechanisms of action, provide detailed experimental protocols for its evaluation, and present quantitative data to support its efficacy. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug discovery.

Introduction: The Therapeutic Potential of (-)-Dimethyl Fumarate

(-)-Dimethyl fumarate (DMF) is an orally bioavailable small molecule that has garnered substantial attention for its therapeutic effects, most notably in the treatment of autoimmune conditions such as multiple sclerosis and psoriasis.[1][2] At the heart of its clinical efficacy lies a powerful cytoprotective mechanism rooted in the modulation of cellular stress response pathways. DMF and its active metabolite, monomethyl fumarate (MMF), are known to exert significant antioxidant and anti-inflammatory effects, making them a compelling subject of study for a broader range of diseases characterized by oxidative stress and cellular damage.[2]

This guide will provide a detailed examination of the molecular pathways influenced by DMF, with a primary focus on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Furthermore, we will furnish detailed protocols for key in vitro assays essential for characterizing the antioxidant and cytoprotective profile of DMF, accompanied by a synthesis of quantitative data from relevant studies.

Mechanism of Action: Activating the Nrf2 Antioxidant Response Pathway

The principal mechanism by which DMF confers cytoprotection is through the activation of the Nrf2 signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

DMF, being an electrophilic compound, interacts with the thiol groups of cysteine residues on Keap1. This interaction leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, allowing it to translocate into the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby protecting the cell from oxidative damage.